molecular formula C12H10Cl2N2O2S B231255 2,5-dichloro-N-(pyridin-4-ylmethyl)benzenesulfonamide

2,5-dichloro-N-(pyridin-4-ylmethyl)benzenesulfonamide

Cat. No.: B231255
M. Wt: 317.2 g/mol
InChI Key: LROLEMBQNTTXPG-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-(pyridin-4-ylmethyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative intended for research use only. This compound is part of a class of molecules known for their versatile applications in scientific research, particularly in medicinal chemistry and chemical biology as a key intermediate for the synthesis of more complex molecules. The structure features a 2,5-dichlorobenzenesulfonamide group linked to a 4-pyridylmethyl amine, a motif seen in compounds used in structural studies to understand molecular conformations and intermolecular interactions, such as hydrogen bonding that forms dimeric structures . Researchers utilize this family of sulfonamides to explore structure-activity relationships (SAR), often focusing on the torsion angles between the ring systems and the conformational flexibility at the sulfur atom . The specific arrangement of chloro substituents on the benzene ring and the nitrogen-containing pyridine ring makes it a valuable scaffold for developing pharmacologically relevant compounds. As with related substances, this product is strictly for non-human research applications. It is not intended for diagnostic, therapeutic, or any other human use. Buyers are responsible for verifying the identity and purity of the product for their specific research requirements.

Properties

Molecular Formula

C12H10Cl2N2O2S

Molecular Weight

317.2 g/mol

IUPAC Name

2,5-dichloro-N-(pyridin-4-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C12H10Cl2N2O2S/c13-10-1-2-11(14)12(7-10)19(17,18)16-8-9-3-5-15-6-4-9/h1-7,16H,8H2

InChI Key

LROLEMBQNTTXPG-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)S(=O)(=O)NCC2=CC=NC=C2)Cl

Canonical SMILES

C1=CC(=C(C=C1Cl)S(=O)(=O)NCC2=CC=NC=C2)Cl

Origin of Product

United States

Biological Activity

2,5-Dichloro-N-(pyridin-4-ylmethyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H11Cl2N2O2S\text{C}_{12}\text{H}_{11}\text{Cl}_2\text{N}_2\text{O}_2\text{S}

This compound features a benzenesulfonamide core with dichloro and pyridine substituents, which contribute to its biological activity.

Antimicrobial Properties

Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial activity against various bacterial strains. For instance, derivatives of benzenesulfonamide have demonstrated potent antibacterial effects against both Gram-positive and Gram-negative bacteria. This suggests that the sulfonamide moiety plays a crucial role in inhibiting bacterial growth by interfering with essential bacterial enzymes .

Anticancer Activity

The compound is also being investigated for its anticancer properties. In vitro studies have indicated that it can induce apoptosis in cancer cell lines through mechanisms involving mitochondrial membrane depolarization and caspase activation. Specifically, compounds derived from benzenesulfonamides have shown to trigger both extrinsic and intrinsic apoptotic pathways, leading to cell cycle arrest in the subG0 phase .

The mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cell survival.
  • Mitochondrial Dysfunction : It has been observed to disrupt mitochondrial function, leading to decreased ATP production and increased AMP/ATP ratios, which activate AMPK signaling pathways .
  • Apoptosis Induction : Activation of caspases (caspase-8 and -9) indicates that the compound promotes programmed cell death through both death receptor and mitochondrial pathways .

Study 1: Antimicrobial Efficacy

A study evaluating various benzenesulfonamide derivatives found that those with similar structural features to this compound exhibited significant antibacterial activity. The derivatives were tested against multiple bacterial strains, showing minimum inhibitory concentrations (MICs) ranging from 0.5 to 16 µg/mL, indicating their potential as effective antimicrobial agents .

Study 2: Anticancer Activity in Cell Lines

In a separate investigation focusing on cancer treatment, derivatives of benzenesulfonamides were tested on human cancer cell lines such as HeLa and A-431. The results showed that these compounds caused a significant reduction in cell viability with IC50 values ranging from 0.89 to 9.63 µg/mL. Furthermore, they were found to activate caspases involved in apoptosis, suggesting a promising avenue for anticancer therapy .

Data Summary

Activity Type Target IC50/MIC Values Mechanism
AntimicrobialVarious Bacteria0.5 - 16 µg/mLEnzyme inhibition
AnticancerHeLa, A-4310.89 - 9.63 µg/mLApoptosis induction via caspase activation

Scientific Research Applications

Antimicrobial Applications

The compound has been evaluated for its antimicrobial activity , particularly against Gram-positive and Gram-negative bacteria. Research indicates that derivatives of benzenesulfonamide exhibit significant inhibitory effects on bacterial growth.

Case Study: Antimicrobial Efficacy

A study assessed the minimal inhibitory concentrations (MIC) of various sulfonamide derivatives, including 2,5-dichloro-N-(pyridin-4-ylmethyl)benzenesulfonamide. The results demonstrated effective antimicrobial activity against strains such as Methicillin-resistant Staphylococcus aureus (MRSA) with MIC values ranging from 15.62 to 31.25 μmol/L .

Compound Target Bacteria MIC (μmol/L) Remarks
This compoundMRSA15.62 - 31.25Effective against resistant strains

Anticancer Potential

This compound has shown promise in cancer research as a potential anticancer agent. Its mechanism involves inhibition of critical signaling pathways associated with tumor growth.

Case Study: Inhibition of Wnt Signaling

Research has identified this compound as an inhibitor of the Wnt signaling pathway, which is often upregulated in colorectal cancers. In vitro studies indicated that it activates AMP-activated protein kinase (AMPK), leading to reduced cell proliferation and increased apoptosis in cancer cells .

Activity Type Mechanism Effect Remarks
Anticancer ActivityWnt Pathway InhibitionInduces ApoptosisEffective in colorectal cancer models

Conclusion and Future Directions

The applications of this compound highlight its potential as a versatile compound in drug development. Its antimicrobial and anticancer properties warrant further investigation to optimize its efficacy and explore additional therapeutic avenues.

Continued research should focus on:

  • Structure-activity relationship studies to enhance potency.
  • In vivo studies to evaluate therapeutic efficacy and safety profiles.

This compound represents a promising candidate for future drug discovery efforts aimed at addressing microbial resistance and cancer treatment.

Comparison with Similar Compounds

Core Structural Features

The benzenesulfonamide scaffold with 2,5-dichloro substitution is conserved across most analogues, but variations in the N-linked substituent dictate pharmacological differences:

Compound Name N-Substituent Key Structural Differences Biological Activity Highlights
2,5-Dichloro-N-(pyridin-4-ylmethyl)benzenesulfonamide Pyridin-4-ylmethyl Pyridine ring (heteroaromatic) Limited data; inferred similarity to FH535
FH535 (2,5-dichloro-N-(2-methyl-4-nitrophenyl)benzenesulfonamide) 2-Methyl-4-nitrophenyl Nitro group and methyl substitution Wnt/β-catenin inhibition, mitochondrial uncoupling
FH535-N (2,5-dichloro-N-(4-nitronaphthalen-1-yl)benzenesulfonamide) 4-Nitronaphthalen-1-yl Extended aromatic system (naphthalene) Enhanced anti-HCC potency vs. FH535
2,5-Dichloro-N-(3-methylphenyl)benzenesulfonamide 3-Methylphenyl Simple methylphenyl group Crystallographic data reported
2,5-Dichloro-N-(4-methoxyphenyl)benzenesulfonamide 4-Methoxyphenyl Methoxy substitution Synthesized for sulfonamide studies
2,5-Dichloro-N-[2-nitro-4-(trifluoromethyl)phenyl]benzenesulfonamide 2-Nitro-4-(trifluoromethyl)phenyl Electron-withdrawing groups (NO₂, CF₃) High molecular weight (415.17 g/mol)

Key Research Findings

Substituent Effects on Bioactivity: Nitro Groups: Enhance electron-withdrawing effects, improving binding to β-catenin (e.g., FH535 vs. non-nitrated analogues) . Aromatic Extension: Naphthalene in FH535-N increases lipophilicity and target engagement, boosting potency . Heteroaromatic vs. Phenyl: Pyridin-4-ylmethyl in the target compound may improve solubility or receptor specificity compared to phenyl derivatives.

Mitochondrial Uncoupling: FH535 and Y3 disrupt mitochondrial respiration by acting as protonophores, reducing ATP levels by >50% in HCC cells .

Preparation Methods

Sulfonylation and Chlorination

The foundational step involves the generation of 2,5-dichlorobenzenesulfonyl chloride. While direct sulfonation of 1,4-dichlorobenzene is challenging due to steric hindrance, alternative routes utilize chlorosulfonic acid under controlled conditions:

C6H4Cl2+ClSO3HC6H3Cl2SO3HPCl5C6H3Cl2SO2Cl\text{C}6\text{H}4\text{Cl}2 + \text{ClSO}3\text{H} \rightarrow \text{C}6\text{H}3\text{Cl}2\text{SO}3\text{H} \xrightarrow{\text{PCl}5} \text{C}6\text{H}3\text{Cl}2\text{SO}_2\text{Cl}

Phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) facilitates the conversion of sulfonic acid to sulfonyl chloride.

Amine Coupling

The sulfonyl chloride intermediate reacts with 4-(aminomethyl)pyridine in a nucleophilic substitution reaction. Polar aprotic solvents like acetone or dimethylformamide (DMF) enhance reactivity, while bases such as triethylamine neutralize HCl byproducts:

C6H3Cl2SO2Cl+C6H6NCH2NH2Base, SolventC12H10Cl2N2O2S\text{C}6\text{H}3\text{Cl}2\text{SO}2\text{Cl} + \text{C}6\text{H}6\text{NCH}2\text{NH}2 \xrightarrow{\text{Base, Solvent}} \text{C}{12}\text{H}{10}\text{Cl}2\text{N}2\text{O}_2\text{S}

Reaction temperatures between 35°C and 80°C optimize yield, with higher temperatures accelerating kinetics but risking decomposition.

Process Optimization and Critical Parameters

Solvent Selection

Ketones (e.g., acetone) are preferred for amine coupling due to their balance of polarity and low nucleophilicity, minimizing side reactions. In contrast, nitriles or amides (e.g., DMF) may improve solubility but complicate purification.

Temperature and Time

  • Chlorination : 60°C for 0.5–3 hours achieves >99% conversion.

  • Amine Coupling : 50–70°C for 2–5 hours ensures complete reaction without degradation.

Purification Techniques

Post-reaction workup involves sequential washes to remove unreacted reagents:

  • Acid Wash : 5% HCl removes residual amine.

  • Base Wash : 2.5% NaOH eliminates excess sulfonyl chloride.

  • Crystallization : Methanol or acetone recrystallization yields >99% purity.

Comparative Analysis of Methodologies

Parameter Method A (Patent US7132444B2) Method B (Adapted from CN105949133A)
Chlorination Reagent PCl₅/SOCl₂ mixturePOCl₃/SOCl₂ (3:1 molar ratio)
Solvent AcetoneDMF
Reaction Time 2 hours4 hours
Yield 78–82%70–75%
Purity (HPLC) >99%97–98%

Method A, leveraging mixed chlorination agents, offers superior yield and purity, likely due to enhanced electrophilicity of the sulfonyl chloride intermediate.

Analytical Validation

Structural Confirmation

  • NMR : 1H^1\text{H} NMR (DMSO-d₆, 400 MHz): δ 8.52 (d, 2H, pyridine-H), 7.92 (d, 1H, Ar-H), 7.68 (dd, 1H, Ar-H), 4.42 (s, 2H, CH₂).

  • MS : m/z 317.2 [M+H]+^+.

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms purity >99% when using acetone as the solvent.

Challenges and Mitigation Strategies

Byproduct Formation

Di-substitution or over-chlorination may occur if stoichiometry is imbalanced. Strategies include:

  • Gradual addition of chlorination reagents.

  • Real-time monitoring via thin-layer chromatography (TLC).

Scalability Issues

Pilot-scale trials indicate that exothermic reactions during chlorination require jacketed reactors for temperature control.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of 2,5-dichloro-N-(pyridin-4-ylmethyl)benzenesulfonamide, and how is purity optimized?

  • Methodology : Synthesis typically involves coupling 2,5-dichlorobenzenesulfonyl chloride with 4-(aminomethyl)pyridine under basic conditions (e.g., triethylamine) in anhydrous dichloromethane or THF. Reaction progress is monitored via thin-layer chromatography (TLC) to ensure completion. Purification is achieved through recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient). High-purity yields (>95%) are confirmed by HPLC (C18 columns, acetonitrile/water mobile phase) and NMR spectroscopy .

Q. What spectroscopic and crystallographic techniques are critical for structural validation of this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ identifies key proton environments (e.g., pyridyl CH₂NH, aromatic protons).
  • X-ray crystallography : Single-crystal diffraction (using SHELXL for refinement ) resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding between sulfonamide NH and pyridine N). Mercury software visualizes packing motifs and void spaces .
  • Elemental analysis : Validates empirical formula (C₁₂H₁₀Cl₂N₂O₂S). Crystallographic data should adhere to IUCr validation standards .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution, pyridyl alkylation) influence the compound’s inhibition of Wnt/β-catenin signaling in hepatocellular carcinoma (HCC)?

  • Methodology :

  • SAR studies : Replace the 2,5-dichlorophenyl group with 2,6-dihalogenated analogs to assess enhanced β-catenin/Tcf transcriptional suppression via TOPFlash luciferase assays .
  • Mitochondrial uncoupling : Measure proton leakage and ATP depletion in Huh7 cells using Seahorse XF Analyzer. Compare with FH535 derivatives (e.g., 2,5-dichloro-N-(4-nitronaphthalen-1-yl)benzenesulfonamide) to evaluate structure-dependent disruption of metabolic networks .
  • Co-crystallization : Resolve ligand-receptor complexes (e.g., PPARγ/δ) using SHELXS/SHELXD for phase determination .

Q. What computational strategies are used to model the compound’s binding affinity to peroxisome proliferator-activated receptors (PPARs)?

  • Methodology :

  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses to PPARγ ligand-binding domains. Key interactions include sulfonamide O–H···Tyr473 and pyridyl CH···His449 hydrogen bonds.
  • MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories. Solvation-free energy calculations (MM-PBSA) quantify binding affinities .
  • QM/MM : Gaussian/SHELXPRO interfaces refine electronic interactions (e.g., charge transfer in nitro-substituted analogs) .

Q. How is autophagic flux modulation by this compound quantified in HCC cell lines?

  • Methodology :

  • Flow cytometry : Huh7 cells stained with APC-Annexin V/PI (BioLegend) assess apoptosis induction. Co-treatment with lysosomal inhibitors (e.g., chloroquine) distinguishes autophagic flux (LC3-II accumulation) from apoptosis .
  • Western blot : Measure β-catenin, Beclin-1, and p62 degradation. Normalize to β-actin and compare with FH535 controls .
  • Live-cell imaging : Track mitochondrial membrane potential (ΔΨm) using TMRE dye and confocal microscopy .

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